2-Chloro-2-(2-fluorophenyl)acetic acid
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Overview
Description
2-Chloro-2-(2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with both a chlorine and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2-fluorophenyl)acetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method is the direct chlorination of 2-fluorophenylacetic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H7FO2+SOCl2→C8H6ClFO2+SO2+HCl
Another method involves the use of chlorinating agents such as phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(2-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of esters or amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-2-(2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-2-(2-fluorophenyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of both chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-phenylacetic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-2-phenylacetic acid:
2-Chloro-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently on the phenyl ring, which can influence its reactivity and interactions.
Uniqueness
2-Chloro-2-(2-fluorophenyl)acetic acid is unique due to the specific positioning of both chlorine and fluorine atoms on the phenyl ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-2-(2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJFUNCTYJIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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